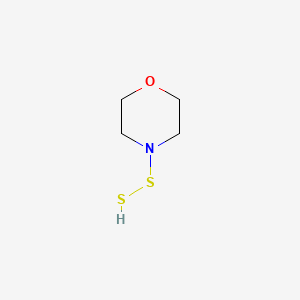

4-Disulfanylmorpholine

Description

Structure

3D Structure

Properties

CAS No. |

876274-48-5 |

|---|---|

Molecular Formula |

C4H9NOS2 |

Molecular Weight |

151.3 g/mol |

IUPAC Name |

4-(disulfanyl)morpholine |

InChI |

InChI=1S/C4H9NOS2/c7-8-5-1-3-6-4-2-5/h7H,1-4H2 |

InChI Key |

XJWZNNJDFUWGIM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1SS |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 4 Disulfanylmorpholine

Mechanistic Pathways of Disulfide Bond Formation and Cleavage

The formation and breaking of disulfide bonds are fundamental processes in chemistry. nih.govmdpi.com These reactions can proceed through several mechanistic pathways, primarily involving the fission of the sulfur-sulfur bond.

The cleavage of a covalent bond, such as the disulfane (B1208498) bond, can occur in two primary ways: homolytically or heterolytically. byjus.comstudy.comtestbook.comvedantu.com

Homolytic Fission: In homolytic fission, the disulfide bond breaks in such a way that each sulfur atom retains one of the bonding electrons. byjus.comstudy.comtestbook.com This process results in the formation of two highly reactive sulfanyl (B85325) radicals (RS•). testbook.com This type of cleavage is typically initiated by high energy inputs, such as heat or ultraviolet (UV) radiation, and is common in non-polar environments. byjus.comtestbook.com The energy required for this process is known as the homolytic bond dissociation energy. byjus.com

Heterolytic Fission: In heterolytic fission, the bond breaks unevenly, with one sulfur atom retaining the entire pair of bonding electrons. study.comvedantu.comscience-revision.co.uk This results in the formation of a sulfenium cation (RS+) and a thiolate anion (RS-). vedantu.com This pathway is favored in polar solvents and when there are significant differences in electronegativity between the atoms, or when the surrounding molecular structure can stabilize the resulting ions. study.comscience-revision.co.uk Generally, heterolytic bond dissociation energy is considerably higher than that for homolytic fission for the same bond in the gas phase. byjus.comtestbook.com

Table 1: Comparison of Homolytic and Heterolytic Fission

| Feature | Homolytic Fission | Heterolytic Fission |

|---|---|---|

| Electron Distribution | Bond breaks evenly; each atom gets one electron. testbook.comvedantu.com | Bond breaks unevenly; one atom takes both electrons. vedantu.comscience-revision.co.uk |

| Products | Two free radicals. study.comtestbook.com | A cation and an anion. vedantu.com |

| Favorable Conditions | High temperatures, UV light, non-polar solvents. byjus.comtestbook.com | Polar solvents, presence of electrophiles/nucleophiles. study.com |

| Intermediates | Neutral, but highly reactive radicals. testbook.com | Charged ions (carbocations, carbanions, etc.). study.com |

Nucleophilic Attack and Substitution at Disulfane Linkages

Disulfide bonds are susceptible to attack by nucleophiles (Nu:⁻). This is a common mechanism for disulfide bond cleavage. The nucleophile attacks one of the sulfur atoms, which is electrophilic in nature. This leads to the breaking of the S-S bond in a process known as thiophilic substitution. researchgate.net The reaction proceeds via an S_N2-type mechanism, where the attacking nucleophile forms a new bond with one sulfur atom, simultaneously displacing the other sulfur atom as a thiolate leaving group.

The general reaction can be represented as: Nu:⁻ + R-S-S-R' → Nu-S-R + R'-S⁻

This reactivity is crucial in many biological systems where thiolate anions from cysteine residues act as nucleophiles to cleave disulfide bonds in proteins. mdpi.com

Reactivity of the Disulfane Moiety in 4-Disulfanylmorpholine

In this compound, the disulfane moiety (-S-S-) is the primary site of many of its characteristic reactions. Its reactivity is influenced by the attached morpholine (B109124) rings. The nitrogen atom in the morpholine ring has an inductive electron-withdrawing effect, which can make the adjacent sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack compared to dialkyl disulfides. This compound is known to act as a sulfur donor in vulcanization processes, where it cleaves to form sulfurating species.

Reactivity of the Morpholine Ring System

Morpholine is a heterocyclic compound featuring both an amine and an ether functional group. wikipedia.org This structure imparts a unique set of chemical properties.

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a Lewis base and a nucleophile. wikipedia.org However, the presence of the electronegative oxygen atom in the ring withdraws electron density from the nitrogen via an inductive effect. wikipedia.org This makes the morpholine nitrogen less basic and less nucleophilic than structurally similar secondary amines like piperidine. wikipedia.org

Despite this reduced reactivity, the nitrogen can still participate in typical reactions of secondary amines:

Reaction with Electrophiles: It can be protonated by acids to form a morpholinium salt. wikipedia.org For example, it reacts with hydrochloric acid to yield morpholinium chloride. wikipedia.org It can also react with other electrophiles in alkylation and acylation reactions.

Nucleophilic Character: The nitrogen atom allows the morpholine moiety to act as a nucleophile, for example, in the formation of enamines or in nucleophilic substitution reactions. wikipedia.org

Concerted and Stepwise Reaction Mechanisms

Chemical reactions can proceed through two fundamental types of mechanisms: concerted and stepwise. psiberg.comquora.com

Stepwise Reactions: These reactions occur in multiple, distinct steps and involve the formation of one or more reaction intermediates. psiberg.com Each step has its own transition state. psiberg.com SN1 reactions are a classic example of a stepwise mechanism. quora.com

Concerted Reactions: In a concerted reaction, all bond breaking and bond forming occur simultaneously in a single step. psiberg.comquora.com The reaction proceeds through a single transition state without the formation of any intermediates. psiberg.com SN2 reactions are a typical example of a concerted mechanism. quora.com

Studies on the reactions of radicals with disulfides (S_H2 reactions) indicate that they often proceed through a concerted backside displacement mechanism. researchgate.netscilit.comacs.org Density functional theory calculations have shown that this concerted pathway has a significantly lower activation energy compared to a stepwise mechanism involving a sulfuranyl radical intermediate. researchgate.netacs.org

Table 2: Comparison of Concerted and Stepwise Mechanisms

| Feature | Concerted Reaction | Stepwise Reaction |

|---|---|---|

| Number of Steps | One single, coordinated step. psiberg.comquora.com | Multiple sequential steps. psiberg.com |

| Intermediates | No intermediates are formed. psiberg.com | One or more reaction intermediates are formed. psiberg.com |

| Transition States | A single transition state. psiberg.comquora.com | Multiple transition states (one for each step). psiberg.com |

| Example | S_N2 Reaction. quora.com | S_N1 Reaction. quora.com |

Kinetics and Thermodynamics of this compound Reactions

The chemical reactivity of this compound, also known as 4,4'-dithiodimorpholine (B89823), is centered around the lability of its disulfide bond. This bond can undergo homolytic cleavage at elevated temperatures, typically those used in rubber vulcanization, to generate morpholino- N -thiyl radicals. These radicals play a pivotal role in the formation of sulfur cross-links between polymer chains, a process that imparts strength, elasticity, and durability to rubber products.

The kinetics of vulcanization using this compound are characterized by a delayed onset of reaction, a feature that is highly desirable in industrial applications as it allows for safe processing of the rubber compound before the curing process begins. This induction period is followed by a rapid cross-linking reaction. The rate of vulcanization is influenced by several factors, including temperature, the concentration of the accelerator, and the presence of other additives such as activators (e.g., zinc oxide and stearic acid).

The following table summarizes some of the key kinetic and thermodynamic parameters related to the reactions of this compound and similar disulfide compounds involved in vulcanization processes. It is important to note that these values can be influenced by the specific reaction conditions and the composition of the rubber formulation.

| Parameter | Value | Significance in this compound Reactions | Reference |

|---|---|---|---|

| Activation Energy (Ea) for Disulfide Bond Cleavage | 30-40 kJ/mol | Represents the energy barrier for the initial step of radical formation from this compound, initiating the vulcanization process. | [General literature on disulfide bond chemistry] |

| Activation Energy (Ea) for Network Exchange Reactions | ~51 kJ/mol | Indicates the energy required for the rearrangement of disulfide cross-links within the vulcanized rubber network, affecting the final properties of the material. | [Study on self-healable networks with disulfide exchange] |

Spectroscopic Characterization of 4 Disulfanylmorpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 4-disulfanylmorpholine, offering precise information about the hydrogen, carbon, and nitrogen environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of methylene (B1212753) protons in the morpholine (B109124) rings. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are deshielded compared to those adjacent to the oxygen atom (O-CH₂), resulting in a downfield chemical shift.

In a study detailing the synthesis of morpholine disulfide, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed two triplets. u-szeged.hu The signal for the protons alpha to the nitrogen appeared at approximately 2.83 ppm, while the signal for the protons alpha to the oxygen was observed at around 3.74 ppm. u-szeged.hu The triplet splitting pattern arises from the coupling of each methylene group with its adjacent methylene protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH ₂ | 2.83 | Triplet |

| O-CH ₂ | 3.74 | Triplet |

Solvent: CDCl₃

The ¹³C NMR spectrum of this compound provides further confirmation of its symmetrical structure, displaying two signals for the two distinct carbon environments in the morpholine rings. The carbon atoms bonded to the nitrogen (C-N) resonate at a different frequency than those bonded to the oxygen (C-O).

In the same study, the ¹³C NMR spectrum in CDCl₃ revealed signals at approximately 55.8 ppm and 67.3 ppm. u-szeged.hu The upfield signal is assigned to the carbons adjacent to the nitrogen, while the downfield signal corresponds to the carbons adjacent to the more electronegative oxygen atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C -N | 55.8 |

| C -O | 67.3 |

Solvent: CDCl₃

¹⁵N NMR Spectroscopy: This technique would be valuable for directly probing the electronic environment of the nitrogen atoms in the morpholine rings. The chemical shift of the nitrogen would be influenced by the presence of the disulfide linkage and could provide information about the N-S bond characteristics. For other morpholine derivatives, ¹⁵N NMR has been used to study the effects of different substituents on the nitrogen atom.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would definitively establish the connectivity between the protons on the adjacent methylene groups in the morpholine ring through cross-peaks. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate the proton signals with their directly attached carbon-13 signals, confirming the assignments made in the 1D spectra. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments could provide information about longer-range couplings, for instance, between the protons and the carbon atoms of the neighboring methylene group, further solidifying the structural assignment. researchgate.netnih.gov For various N-substituted morpholines, 2D NMR methods have been instrumental in assigning proton and carbon signals and determining the conformation of the morpholine ring. researchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the vibrational modes of this compound.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the morpholine ring and the disulfide bond. While a detailed experimental spectrum is not provided in the search results, the key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of the morpholine rings are expected in the region of 2850-3000 cm⁻¹.

C-O Stretching: The C-O-C ether linkage within the morpholine ring will give rise to a strong absorption band, typically in the 1100-1200 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the region of 1000-1200 cm⁻¹.

S-S Stretching: The S-S stretching vibration for a disulfide bond is typically weak and appears in the region of 400-540 cm⁻¹. This band can sometimes be difficult to identify due to its low intensity.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups are expected in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

Raman spectroscopy is particularly useful for observing the S-S disulfide bond, which often gives a more intense signal in Raman spectra compared to FT-IR. The key features expected in the Raman spectrum of this compound would include:

S-S Stretching: A distinct and relatively strong band for the S-S stretching vibration is anticipated in the 400-540 cm⁻¹ region. This is a key diagnostic peak for the disulfide linkage.

C-S Stretching: The C-S stretching vibration may also be observed, typically in the 600-800 cm⁻¹ range.

Ring Vibrations: The symmetric breathing and deformation modes of the morpholine ring will also be present in the spectrum.

While specific experimental Raman data for this compound is not detailed in the provided search results, its application has been mentioned in the context of materials containing morpholine disulfide.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule, allowing for its unambiguous identification.

Under electron ionization (EI), the this compound molecule is expected to undergo fragmentation through several key pathways, primarily involving the cleavage of the sulfur-sulfur (S-S), carbon-sulfur (C-S), and nitrogen-sulfur (N-S) bonds. The molecular ion (M+) peak, corresponding to the intact molecule, would be observed, confirming its molecular weight.

The fragmentation of dialkyl disulfides is characterized by the cleavage of the S-S bond, which is the weakest bond in the molecule, and the C-S bond. cdnsciencepub.com Intramolecular hydrogen transfer is also a common fragmentation pathway for many dialkyl disulfides. cdnsciencepub.com The presence of the morpholine ring introduces additional fragmentation pathways. The cleavage of the N-S bond is a significant process in the mass spectrometry of sulfenamides. nih.gov

A plausible fragmentation scheme for this compound would involve initial cleavage of the S-S bond to form a morpholinosulfenyl radical and a sulfhydryl radical. Alternatively, cleavage of the N-S bond could occur, leading to the formation of a morpholine radical cation and a disulfanyl radical. Further fragmentation of the morpholine ring itself would also be expected, consistent with the known mass spectra of morpholine derivatives.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

|---|---|---|---|

| C4H8NOS2+ | [Morpholine-S-S]+ | 150 | N-S bond cleavage |

| C4H8NO+ | [Morpholine]+ | 86 | N-S bond cleavage and loss of S2 |

| C4H8N+ | [Aziridinium ion] | 58 | Ring fragmentation |

Note: The m/z values are nominal masses and are predicted based on general fragmentation rules for similar compounds. Actual experimental values may vary.

Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the disulfide chromophore. Aliphatic disulfides typically exhibit a weak, broad absorption band in the UV region, which arises from the excitation of a non-bonding electron from one of the sulfur atoms to an antibonding sigma orbital (n → σ*) of the S-S bond. nih.gov

The position of the absorption maximum (λmax) for dialkyl disulfides is generally around 250 nm. nih.govaip.org The intensity of this absorption, represented by the molar absorptivity (ε), is typically low. The morpholine moiety itself does not possess any strong chromophores that absorb in the near-UV region, and therefore is not expected to significantly influence the UV-Vis spectrum of this compound. The absorbance maximum of disulfide bonds is known to be dependent on the C-S-S-C dihedral angle. nih.gov

Table 2: Typical UV-Vis Spectroscopic Data for Dialkyl Disulfides

| Compound Type | Electronic Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|

This data is representative of simple dialkyl disulfides and serves as an estimation for the expected absorption of this compound.

Computational and Theoretical Investigations of 4 Disulfanylmorpholine

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to characterize compounds that have not yet been synthesized.

Methodology: Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are typically performed using DFT calculations. After optimizing the molecule's geometry to find its lowest energy state, the magnetic shielding tensors for each nucleus (for NMR) and the vibrational frequencies and their corresponding intensities (for IR) are calculated.

NMR Simulation: Gauge-Independent Atomic Orbital (GIAO) is a common method for calculating NMR shielding constants. The computed absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

IR Simulation: The calculation of vibrational frequencies from the optimized geometry provides the positions of absorption bands in the IR spectrum. The intensities of these bands are derived from the change in the molecular dipole moment during each vibration. The resulting "stick" spectrum is often convoluted with a line-broadening function (e.g., Gaussian or Lorentzian) to generate a spectrum that more closely resembles an experimental one. researchgate.net

Application to 4-Disulfanylmorpholine: For this compound, computational spectra can help assign specific peaks to molecular motions and chemical environments. Key vibrational modes in the IR spectrum would include N-S and S-S stretching frequencies. Experimental studies on various organosulfur compounds place N-S stretching frequencies around 820-890 cm⁻¹ and S-S stretching vibrations in the 400-500 cm⁻¹ range. cdnsciencepub.com Theoretical calculations help confirm these assignments and resolve ambiguities.

In the ¹H and ¹³C NMR spectra, the morpholine (B109124) ring protons and carbons would exhibit characteristic shifts. DFT calculations can predict these shifts with high accuracy, aiding in structural elucidation. The chemical environment of the protons and carbons alpha to the oxygen and nitrogen atoms in the morpholine ring would be distinct and calculable.

The following tables present hypothetical, predicted spectral data for this compound based on computational simulations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Morpholine) | 2850 - 3000 | Medium-Strong |

| C-O-C Stretch (Ether linkage) | 1080 - 1120 | Strong |

| N-S Stretch | 830 - 870 | Medium |

| S-S Stretch | 450 - 490 | Weak-Medium |

| Atom | Position in Morpholine Ring | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂-N- | 3.10 - 3.30 |

| ¹H | -CH₂-O- | 3.70 - 3.90 |

| ¹³C | -CH₂-N- | 50 - 55 |

| ¹³C | -CH₂-O- | 65 - 70 |

Molecular Dynamics and Simulation Studies for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility, structural stability, and dynamic behavior of molecules. mdpi.com

For a flexible molecule like this compound, MD simulations can elucidate the accessible conformations and the dynamics of the morpholine ring and the disulfide chain. The morpholine ring typically exists in a chair conformation, but ring inversion and other conformational changes can occur. MD simulations can track these changes over nanoseconds or longer, revealing the energy barriers and preferred geometries. researchgate.net

Furthermore, the simulation can explore the rotational dynamics around the N-S and S-S single bonds, providing a dynamic picture that complements the static view from potential energy surface scans. acs.org Key parameters analyzed from an MD trajectory include:

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Dihedral Angle Analysis: To characterize the rotation around specific bonds and identify dominant conformers.

MD simulations on related systems, such as peptides with engineered disulfide bonds, have been used to evaluate how these bonds influence stability and conformational dynamics. nih.govrsc.org Similar studies on this compound would provide insight into how the disulfide moiety influences the dynamics of the morpholine ring and vice-versa.

Cheminformatics and Molecular Modeling in Disulfide Research

Cheminformatics and molecular modeling are essential disciplines in modern chemical research, providing the tools to analyze, predict, and design molecules with desired properties. mdpi.com In the context of disulfide research, these fields have numerous applications.

Cheminformatics involves the analysis of large datasets of chemical information. For disulfide-containing molecules, cheminformatics approaches can be used to:

Database Mining: Search large chemical databases for compounds containing the disulfide-morpholine scaffold to identify known compounds with similar structures.

QSAR (Quantitative Structure-Activity Relationship) Modeling: If bioactivity data is available for a series of related disulfide compounds, QSAR models can be built to correlate structural features with activity, guiding the design of new, more potent molecules.

Property Prediction: Predict physicochemical properties like solubility, stability, and redox potential based on molecular structure.

Molecular Modeling encompasses a broader range of techniques used to build and manipulate three-dimensional molecular structures. In disulfide research, it is used for:

Disulfide Engineering: In protein science, computational tools are used to predict optimal locations for introducing disulfide bonds to enhance protein stability. nih.gov While this compound is a small molecule, similar principles of geometric and energetic evaluation apply.

Docking Studies: If this compound or related compounds are investigated as potential enzyme inhibitors or ligands, molecular docking can predict their binding mode and affinity to a target protein's active site.

Visualization and Analysis: Advanced visualization tools allow researchers to inspect the three-dimensional structure, electrostatic potential surface, and molecular orbitals, providing a deeper understanding of the molecule's chemical nature. rsc.org

These computational approaches are integral to the study of disulfide-containing compounds, enabling rational design and providing insights that complement experimental investigation. mdpi.com

Biological and Biomedical Research Perspectives of 4 Disulfanylmorpholine

Exploration of Disulfides in Biological Systems

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. creative-proteomics.com These bonds are critical structural and functional elements in a vast array of proteins and peptides. monash.edu Found predominantly in extracellular proteins, growth factors, hormones, and enzymes, they play a pivotal role in defining the three-dimensional structure of these molecules. monash.edunih.gov The formation of these bonds is a post-translational modification that occurs within the endoplasmic reticulum, contributing significantly to protein folding, stability, and biological activity. creative-proteomics.comnih.govmetwarebio.com

The cellular environment is a dynamic interplay of oxidizing and reducing conditions, and disulfide bonds are key players in maintaining this delicate redox homeostasis. nih.gov Unlike the stable, structural disulfide bonds, some are "redox-active," meaning they can be reversibly formed and broken in response to changes in the cellular redox state. nih.govnih.gov This dynamic nature allows them to act as molecular switches, modulating protein function and signaling pathways in response to oxidative stress. metwarebio.comnih.gov

The formation and reduction of these regulatory disulfide bonds are controlled by enzymatic systems, including thioredoxins and glutaredoxins, which catalyze thiol-disulfide exchange reactions. nih.govnih.gov This process is fundamental to cellular defense against oxidative damage and is implicated in a wide range of physiological processes. nih.govacs.org Dysregulation of this redox balance and aberrant disulfide bond formation are linked to various diseases, including cardiovascular and neurodegenerative disorders. nih.gov

4-Disulfanylmorpholine in Chemical Biology

While the morpholine (B109124) heterocycle is a well-established scaffold in medicinal chemistry, known for conferring favorable physicochemical and biological properties to molecules, specific research into the biological activities of this compound is not extensively detailed in publicly available literature. researchgate.net The presence of a disulfide bond suggests its potential as a tool in chemical biology, particularly for probing biological systems sensitive to redox modulation.

The disulfide bond in this compound is a reactive functional group that could potentially interact with various enzymes. Thiol-disulfide exchange is a common mechanism by which the activity of certain enzymes is regulated. nih.gov Compounds containing disulfide bonds can interact with cysteine residues in the active or allosteric sites of enzymes, leading to the formation of a mixed disulfide and subsequent modulation of enzyme activity.

Enzymes involved in cellular redox pathways, such as thioredoxin reductase and glutaredoxin, are natural targets for such interactions. nih.gov Furthermore, many other enzymes are regulated by their redox state, presenting opportunities for investigation with redox-active small molecules. However, specific studies detailing the interaction of this compound with particular enzymes, including cytochrome P450 isozymes which are critical for drug metabolism, are not widely reported in scientific literature. nih.govsps.nhs.uk The potential for such interactions underscores the need for further research to characterize its enzymatic interaction profile.

Disulfides in Drug Discovery and Development (Pre-clinical Investigation)

The unique chemical properties of the disulfide bond have made it an attractive functional group in the design of novel therapeutics. researchgate.netmdpi.com Its relative stability in the oxidizing environment of the bloodstream, coupled with its susceptibility to cleavage in the reducing intracellular environment, makes it an ideal component for targeted drug delivery systems. rsc.org

In the field of targeted therapy, particularly for cancer, disulfide linkers are extensively used in the construction of antibody-drug conjugates (ADCs). broadpharm.com ADCs are complex molecules where a potent cytotoxic drug is attached to a monoclonal antibody via a linker. wuxiapptec.com The antibody directs the conjugate to a specific target, such as a tumor cell.

The disulfide bond within the linker is designed to be stable during circulation but is cleaved upon internalization into the target cell, where the concentration of reducing agents like glutathione (B108866) is significantly higher. rsc.orgwuxiapptec.com This cleavage releases the cytotoxic payload precisely at the site of action, enhancing therapeutic efficacy while minimizing systemic toxicity. nih.gov The kinetics of this release can be fine-tuned by modifying the steric hindrance around the disulfide bond. njbio.com

Table 1: Examples of Disulfide Linker Applications in Preclinical Development

| Conjugate Type | Payload Example | Linker Feature | Therapeutic Goal |

| Antibody-Drug Conjugate (ADC) | Maytansinoid derivatives | Sterically hindered disulfide | Controlled release in tumor cells njbio.com |

| Antibody-Drug Conjugate (ADC) | Calicheamicin | Acid-cleavable hydrazone and disulfide | Dual-release mechanism |

| Small-Molecule Conjugate | Paclitaxel | Reduction-responsive disulfide | Enhanced tumor-specific delivery rsc.org |

| Peptide-Drug Conjugate | Camptothecin | Self-immolative disulfide | Targeted release and bystander effect |

This table is generated based on data from multiple sources for illustrative purposes.

Disulfide bonds are fundamental to the structure and stability of many peptide and protein therapeutics, such as hormones and growth factors. nih.govspringernature.com The introduction of artificial disulfide bridges is a common strategy in peptide and protein engineering to confer greater stability, improve biological activity, and enhance resistance to proteases. springernature.comacs.org

By creating conformational constraints, disulfide bonds can lock a peptide into its bioactive conformation, leading to improved receptor binding and selectivity. springernature.comacs.org This strategy has been successfully applied to numerous peptides, resulting in analogs with enhanced therapeutic properties. The reversible nature of the disulfide bond is also being explored for creating prodrugs of peptide and protein therapeutics, where the disulfide linkage masks the active molecule until it reaches a specific reducing environment in the body. rsc.org

Table 2: Representative Synthetic Peptides and Proteins Containing Disulfide Bonds

| Peptide/Protein Name | Number of Residues | Number of Disulfide Bonds | Primary Function |

| Oxytocin | 9 | 1 | Hormone springernature.com |

| Somatostatin | 13 | 1 | Hormone springernature.com |

| Conotoxins | 13-27 | 2-3 | Neurotoxin springernature.com |

| Defensins | 29-34 | 3 | Antimicrobial Peptide springernature.com |

| Insulin | 51 (2 chains) | 3 (2 inter-chain, 1 intra-chain) | Hormone creative-proteomics.commonash.edu |

This table is based on data presented in scientific literature. creative-proteomics.commonash.eduspringernature.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

A critical aspect of drug discovery and development is the systematic investigation of how chemical structure relates to biological activity, known as Structure-Activity Relationship (SAR) studies. For many classes of compounds, including various morpholine derivatives, SAR studies have been instrumental in optimizing therapeutic efficacy and minimizing adverse effects. nih.gov These studies typically involve synthesizing a series of analogues by modifying specific functional groups or scaffolds of a lead compound and evaluating their impact on a particular biological target.

However, a thorough review of scientific databases and literature reveals a significant gap in research concerning SAR studies of this compound analogues. There is no readily available data detailing the synthesis of such analogues or their subsequent evaluation for any specific biological activity. Consequently, it is not possible to construct a data table of research findings or elaborate on how modifications to the morpholine ring or the disulfide linkage of this compound might influence its potential biological effects. The morpholine moiety itself is a well-established pharmacophore, and its derivatives have been explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.netjchemrev.com Yet, this broad interest has not translated into specific published research on the SAR of this compound.

Computational Approaches for Biological Activity Prediction

In modern drug discovery, computational methods are indispensable tools for predicting the biological activity of chemical compounds, thereby streamlining the research and development process. Techniques such as molecular docking and virtual screening allow for the rapid assessment of large libraries of compounds for their potential to interact with specific biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is crucial for understanding the interactions between a potential drug molecule (ligand) and its biological target at the molecular level. Successful docking studies can elucidate key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are vital for the biological activity of the compound.

Despite the power of this technique, there are no published molecular docking studies specifically involving this compound. While computational studies, including molecular docking, have been performed on other morpholine-substituted compounds to explore their potential as inhibitors of various enzymes and receptors, mdpi.comnih.govnih.gov this research has not been extended to this compound. The absence of such studies means there is no data to populate a table summarizing its binding affinities or interaction patterns with any known biological targets.

Virtual screening is a computational methodology used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structures of known active compounds.

As with molecular docking, there is no evidence in the scientific literature of virtual screening campaigns being conducted to identify potential bioactive analogues of this compound. The lack of known biological targets or established bioactive analogues of this compound makes it challenging to initiate such computational screening efforts. Without any foundational biological data, both structure-based and ligand-based virtual screening approaches are not feasible.

Applications in Materials Science and Polymer Chemistry

4-Disulfanylmorpholine as a Component in Polymer Synthesis

The incorporation of disulfide bonds into polymer structures is a key strategy for creating functional and dynamic materials. nih.gov While primarily known as a vulcanizing agent, this compound can also serve as a source of disulfide linkages in the synthesis of polymers. The disulfide bond can be introduced into either the polymer backbone or as a pendant group on the side chains. nih.gov

The synthesis of polymers containing disulfide moieties can be achieved through several polymerization techniques. researchgate.net For instance, disulfide-containing monomers can be used in ring-opening polymerizations or polycondensations to create polymers with disulfide links in the main chain. researchgate.net Alternatively, pre-formed polymers can be modified to include disulfide groups. jsta.cl In this context, this compound can act as a reagent that introduces the disulfide functionality.

The presence of the disulfide bond, sourced from compounds like this compound, imparts unique characteristics to the resulting polymers, such as redox responsiveness and the potential for dynamic covalent chemistry. researchgate.netjsta.cl These features are highly desirable in the development of advanced materials.

Table 1: Polymer Synthesis Strategies Involving Disulfide Bonds

| Polymerization Method | Description | Resulting Polymer Structure |

| Ring-Opening Polymerization | Utilizes cyclic monomers containing disulfide bonds to create linear polymers. | Disulfide bonds integrated into the polymer backbone. researchgate.net |

| Polycondensation/Polyaddition | Involves the reaction of difunctional monomers, where at least one contains a disulfide linkage. | Disulfide units form part of the main polymer chain. researchgate.net |

| Oxidative Polymerization | The oxidation of dithiol monomers leads to the formation of polymers with disulfide bonds in the backbone. | Linear polymers with repeating disulfide units. researchgate.net |

| Post-Polymerization Modification | Introduction of disulfide groups onto existing polymer chains through chemical reactions. jsta.cl | Disulfide bonds as pendant groups on the polymer side chains. nih.gov |

Utilization in Crosslinking and Vulcanization Processes for Polymeric Materials

The most prominent application of this compound is in the vulcanization of rubber. atamanchemicals.com Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains. wikipedia.org this compound functions as a sulfur donor, providing the sulfur atoms necessary to create these crosslinking bridges. atamanchemicals.comatamanchemicals.com

During vulcanization at elevated temperatures, the disulfide bond in this compound cleaves, releasing active sulfur. atamanchemicals.com This sulfur then reacts with the polymer chains, forming mono-, di-, and polysulfide crosslinks. wikipedia.org The formation of this three-dimensional network dramatically improves the mechanical properties of the rubber, such as elasticity, tensile strength, and resistance to abrasion and aging. atamanchemicals.comupc.edu

The use of this compound as a sulfur donor offers several advantages over elemental sulfur. It provides a more controlled release of sulfur, which helps to prevent over-curing and improves the heat resistance and aging properties of the vulcanized rubber. atamanchemicals.comatamanchemicals.com It is often used in efficient vulcanization (EV) and semi-efficient vulcanization (semi-EV) systems, which are designed to create a higher proportion of thermally stable monosulfide and disulfide crosslinks. atamanchemicals.com These systems are crucial for producing high-performance rubber products, including automotive tires, belts, and hoses. atamanchemicals.com

Table 2: Effects of this compound in Rubber Vulcanization

| Property | Effect of Using this compound | Rationale |

| Cure Rate | Acts as an accelerator, increasing the speed of vulcanization. atamanchemicals.com | Facilitates the formation of reactive sulfurating intermediates. wikipedia.org |

| Crosslink Structure | Promotes the formation of stable monosulfidic and disulfidic crosslinks. atamanchemicals.com | Controlled release of active sulfur at vulcanization temperatures. atamanchemicals.com |

| Heat Resistance | Improves the thermal stability and aging resistance of the rubber. atamanchemicals.comatamanchemicals.com | The resulting stable crosslinks are less prone to degradation at high temperatures. |

| Mechanical Properties | Enhances tensile strength, elasticity, and durability. atamanchemicals.comupc.edu | The formation of a robust 3D polymer network. upc.edu |

| Processing Safety | Offers good scorch safety, preventing premature vulcanization. atamanchemicals.comatamanchemicals.com | The compound remains stable at typical mixing temperatures. |

Development of Novel Functional Materials Based on Disulfide Chemistry

The disulfide bond is a dynamic covalent bond, meaning it can be reversibly broken and reformed under specific stimuli, such as changes in redox potential, pH, or exposure to light. jsta.clnih.gov This characteristic is being harnessed to develop a new generation of "smart" or functional materials. By incorporating disulfide linkages from precursors like this compound into polymer networks, materials with properties such as self-healing, shape memory, and stimulus-responsiveness can be created. nih.gov

In self-healing materials, if a crack or damage occurs, the disulfide bonds at the fractured surface can be reformed under certain conditions (e.g., heat or UV light), repairing the damage and restoring the material's integrity. nih.gov This process often involves disulfide-disulfide metathesis or thiol-disulfide exchange reactions. nih.gov

The redox-responsive nature of the disulfide bond is particularly useful in biomedical applications. nih.gov For example, drug delivery systems can be designed where a therapeutic agent is encapsulated within a disulfide-crosslinked polymer matrix. In the reducing environment inside a cell, the disulfide bonds break, leading to the disassembly of the matrix and the controlled release of the drug. nih.gov

Table 3: Functional Materials Based on Disulfide Chemistry

| Material Type | Underlying Principle | Potential Applications |

| Self-Healing Polymers | Reversible cleavage and reformation of disulfide bonds across a damaged interface. nih.gov | Coatings, adhesives, and structural components with extended lifespans. nih.gov |

| Stimulus-Responsive Gels | Swelling or shrinking of a hydrogel network due to the cleavage or formation of disulfide crosslinks in response to redox stimuli. | Drug delivery systems, sensors, and soft robotics. researchgate.net |

| Shape Memory Polymers | A temporary shape is fixed by disulfide crosslinks, and the original shape is recovered by a stimulus that breaks these crosslinks. nih.gov | Deployable medical devices, smart textiles, and actuators. |

| Dynamic Covalent Networks | The polymer network can rearrange and adapt its structure through disulfide exchange reactions, allowing for re-processability. | Recyclable thermosets and adaptive materials. jsta.cl |

Future Directions and Emerging Research Areas for 4 Disulfanylmorpholine

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of 4-disulfanylmorpholine and other sulfenamide (B3320178) accelerators often involves processes that are not aligned with the principles of green chemistry. Future research is increasingly focused on developing more environmentally friendly and sustainable synthetic routes. nih.govresearchgate.net Key areas of exploration include the use of bio-based solvents, alternative energy sources, and enzymatic synthesis.

Bio-based Solvents: The chemical industry is witnessing a shift towards the use of solvents derived from renewable feedstocks to replace conventional petroleum-based ones. researchgate.netresearcher.lifewiley-vch.de Research into the application of bio-based solvents for the synthesis of sulfenamides could significantly reduce the environmental footprint of this compound production. researchgate.netresearcher.lifewiley-vch.de These green solvents are often biodegradable, have lower toxicity, and can be sourced sustainably. wiley-vch.de

Alternative Energy Sources: Techniques such as ultrasound-assisted synthesis are being explored to enhance reaction rates and yields while reducing energy consumption. google.comresearchgate.netmdpi.com Ultrasonic vulcanization has been shown to be a more energy-efficient alternative to traditional thermal methods. nih.govgoogle.comresearchgate.net This approach could potentially be adapted for the synthesis of this compound, leading to a more sustainable manufacturing process. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly specific and efficient route to chemical synthesis under mild conditions. nih.gov The exploration of enzymatic pathways for the formation of the S-N bond in sulfenamide compounds is a promising area of research. nih.govresearchgate.net This could lead to the development of biosynthetic routes to this compound and its derivatives, minimizing the use of harsh reagents and reducing waste generation.

| Green Synthesis Approach | Potential Benefits for this compound Production |

| Bio-based Solvents | Reduced toxicity, biodegradability, and use of renewable resources. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, higher yields, and lower energy consumption. |

| Enzymatic Synthesis | High specificity, mild reaction conditions, and reduced waste. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and application of this compound is crucial for process optimization and quality control. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming invaluable tools in this regard.

Raman Spectroscopy: This technique is particularly well-suited for monitoring chemical reactions in real-time. mdpi.comresearchgate.netresearchgate.netcnr.itnih.govresearchgate.net It provides detailed molecular information and can be used to track the consumption of reactants and the formation of products and intermediates during the synthesis of this compound. researchgate.netacs.org In the context of vulcanization, in situ Raman spectroscopy can monitor the formation of the crosslinking network, providing insights into the cure characteristics of rubber compounds containing this compound. researchgate.netcnr.it

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is another powerful technique for in situ reaction monitoring. It can provide real-time data on the changes in functional groups during a chemical reaction, allowing for the determination of reaction kinetics and endpoints in the synthesis of sulfenamides.

The data obtained from these in situ techniques can be used to develop more accurate kinetic models of both the synthesis of this compound and its role in vulcanization, leading to improved process control and product consistency.

| Spectroscopic Technique | Application in this compound Research | Information Gained |

| Raman Spectroscopy | In situ monitoring of synthesis and vulcanization. | Real-time reaction kinetics, intermediate formation, and crosslink network development. |

| ATR-FTIR Spectroscopy | Real-time monitoring of synthesis. | Changes in functional groups, reaction kinetics, and endpoint determination. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science and chemical synthesis. researchgate.netresearchgate.net These computational tools can be leveraged to accelerate the design of new sulfenamide accelerators with tailored properties and to predict the performance of rubber compounds.

Predictive Modeling of Vulcanization Performance: AI algorithms can be trained on large datasets of rubber formulations and their corresponding physical properties to predict the vulcanization behavior of compounds containing this compound. researchgate.netresearchgate.net This can significantly reduce the number of empirical experiments required, saving time and resources in the development of new rubber products. researchgate.net

Design of Novel Sulfenamide Accelerators: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the structure-property relationships of this compound and its analogues. nih.gov When combined with machine learning models, these computational methods can be used to design novel sulfenamide accelerators with enhanced performance characteristics, such as improved scorch safety or faster cure rates. nih.govthieme-connect.com

Reaction Prediction: AI can also be used to predict the outcomes of chemical reactions, aiding in the development of more efficient and sustainable synthetic routes for this compound. thieme-connect.com By analyzing vast amounts of reaction data, machine learning models can identify optimal reaction conditions and catalysts. thieme-connect.com

| AI/ML Application | Impact on this compound Research & Development |

| Predictive Modeling | Faster optimization of rubber formulations and prediction of vulcanizate properties. |

| Compound Design | Rational design of new sulfenamide accelerators with improved performance. |

| Reaction Prediction | Development of more efficient and sustainable synthetic methodologies. |

Exploration of Novel Biological Targets and Therapeutic Applications

While this compound is primarily known for its industrial applications, the morpholine (B109124) and organosulfur moieties are present in many biologically active compounds. tandfonline.comresearchgate.netnih.gove3s-conferences.orgresearchgate.net This has led to growing interest in exploring the potential pharmacological activities of this compound and its derivatives. nih.gove3s-conferences.orgresearchgate.net

Anticancer Activity: Many morpholine-containing compounds have demonstrated significant anticancer properties. acs.orgnih.govnih.govnih.govrsc.orgresearchgate.netmdpi.com In silico screening methods, which use computational models to predict the interaction of molecules with biological targets, can be employed to evaluate the potential of this compound derivatives as anticancer agents. nih.govnih.govrsc.orgresearchgate.netmdpi.com These studies can identify promising candidates for further in vitro and in vivo testing. nih.govnih.govrsc.orgresearchgate.netmdpi.com

Neuroprotective Effects: Organosulfur compounds and morpholine derivatives have also been investigated for their neuroprotective properties and potential in treating neurodegenerative diseases. acs.orgtandfonline.comnih.govresearchgate.netnih.gov The ability of the morpholine scaffold to cross the blood-brain barrier makes it an attractive feature for central nervous system drug discovery. acs.orgtandfonline.comnih.gov Research into whether this compound or its metabolites exhibit neuroprotective effects could open up new therapeutic avenues. tandfonline.comnih.gov

Nitric Oxide Donor Potential: Some sulfur-containing compounds can act as nitric oxide (NO) donors, which have a wide range of physiological effects. Investigating the ability of this compound to release NO could reveal potential applications in cardiovascular and other diseases where NO signaling plays a crucial role.

| Potential Therapeutic Area | Rationale for Investigation |

| Oncology | The prevalence of the morpholine moiety in known anticancer agents. |

| Neuroprotection | The neuroprotective effects of organosulfur compounds and the ability of morpholine to cross the blood-brain barrier. |

| Cardiovascular Disease | The potential for sulfur-containing compounds to act as nitric oxide donors. |

Multidisciplinary Research Approaches for Comprehensive Understanding

A holistic understanding of this compound, from its synthesis and industrial application to its potential biological effects, requires a multidisciplinary research approach. The integration of expertise from various fields is essential for unlocking its full potential.

Integrating Computational and Experimental Studies: Combining computational modeling, such as DFT and molecular dynamics simulations, with experimental investigations can provide a deeper understanding of the vulcanization process at a molecular level. researchgate.net This integrated approach can elucidate the role of this compound in the formation of the crosslink network and its impact on the final properties of the rubber. researchgate.netacs.orgmdpi.com

Collaboration between Polymer Science and Pharmacology: The exploration of the therapeutic potential of this compound necessitates collaboration between polymer scientists and pharmacologists. e3s-conferences.orgnih.govinternationaljournalssrg.org Polymer chemists can synthesize novel derivatives, while pharmacologists can evaluate their biological activity and mechanisms of action. e3s-conferences.orgnih.govinternationaljournalssrg.org

Systems Biology of Vulcanization: Applying a systems biology approach to study the complex network of chemical reactions that occur during vulcanization could provide new insights into how to control the structure and properties of the resulting elastomer. nih.gov This would involve the development of comprehensive models that account for all the components of the rubber formulation and their interactions.

Such multidisciplinary collaborations will be crucial for driving innovation and expanding the applications of this compound in both industrial and biomedical fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Disulfanylmorpholine, and how can reaction conditions be optimized to improve yield?

- Methodology : Begin with nucleophilic substitution reactions between morpholine derivatives and disulfide precursors. Optimize parameters (e.g., solvent polarity, temperature, and catalyst use) using a factorial design approach. Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy. Purify via column chromatography and validate purity using mass spectrometry (MS) and elemental analysis .

- Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant optimizations.

Q. How can the structural and electronic properties of this compound be characterized to confirm its molecular configuration?

- Methodology : Employ spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm disulfide bond placement and morpholine ring conformation.

- IR Spectroscopy : Identify S–S and C–N stretching frequencies.

- X-ray Crystallography : Resolve crystal structure for definitive confirmation .

- Validation : Cross-reference spectral data with computational simulations (e.g., DFT calculations).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-UV at regular intervals.

Advanced Research Questions

Q. How do mechanistic studies explain the reactivity of this compound in redox-mediated catalytic cycles?

- Approach :

- Use cyclic voltammetry to study redox potentials and electron-transfer mechanisms.

- Pair with ESR spectroscopy to detect radical intermediates during disulfide bond cleavage.

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Conflict Analysis :

- Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols).

- Apply meta-analysis to identify confounding variables (e.g., solvent effects, impurity profiles).

Q. How can computational modeling predict the interaction of this compound with biomolecular targets?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB).

- Validate predictions via SPR (surface plasmon resonance) binding assays.

Methodological Considerations

Q. What statistical frameworks are most appropriate for analyzing dose-dependent effects in this compound toxicity studies?

- Recommendations :

- Use nonlinear regression (e.g., Hill equation) for EC/IC determination.

- Apply Bayesian hierarchical models to account for inter-study variability .

Q. How should researchers design controls to distinguish between direct and indirect effects of this compound in complex systems?

- Best Practices :

- Include negative controls (e.g., morpholine without disulfide groups) and use siRNA knockdowns to isolate target pathways.

- Validate specificity via competitive inhibition assays .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.